molecular formula C6H3ClFN3 B13048489 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13048489
M. Wt: 171.56 g/mol
InChI Key: YWSLBQLCXSBKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively. It has a molecular formula of C6H3ClFN3 and a molecular weight of 171.6 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 2-aminopyridines. One common method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using appropriate starting materials and reagents, followed by purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic anhydride for cyclization, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern with chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research.

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H

InChI Key

YWSLBQLCXSBKBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Cl)F

Origin of Product

United States

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